
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is an organophosphorus compound that features a unique structure combining a benzodiazaphosphole ring with a butan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole typically involves the reaction of a suitable benzodiazaphosphole precursor with a butan-2-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: The benzodiazaphosphole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, strong acids or bases.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted benzodiazaphosphole compounds.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. The benzodiazaphosphole ring structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
- 1-(Butan-2-yl)-4-tert-butylbenzene
- 1-(Butan-2-yl)-1H-1,2,3-triazole
- 1-(Butan-2-yl)-1H-1,3,2-diazaphosphole
Comparison: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is unique due to its benzodiazaphosphole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
70919-04-9 |
|---|---|
Fórmula molecular |
C10H13N2P |
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
1-butan-2-yl-1,3,2-benzodiazaphosphole |
InChI |
InChI=1S/C10H13N2P/c1-3-8(2)12-10-7-5-4-6-9(10)11-13-12/h4-8H,3H2,1-2H3 |
Clave InChI |
SMXGSNHKXXNXHE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C2=CC=CC=C2N=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



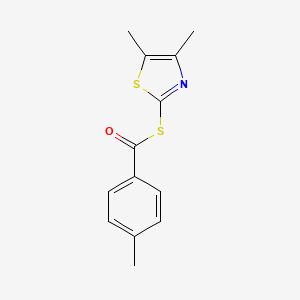

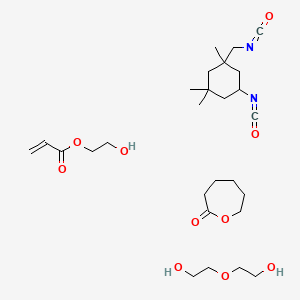
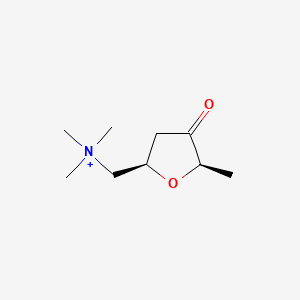
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
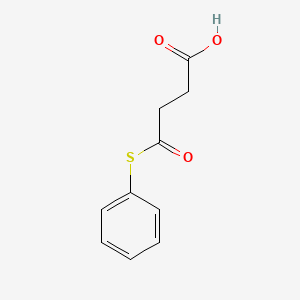


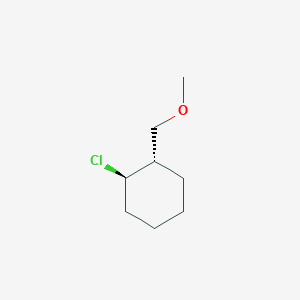
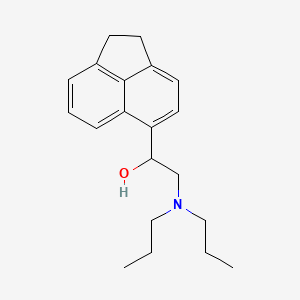
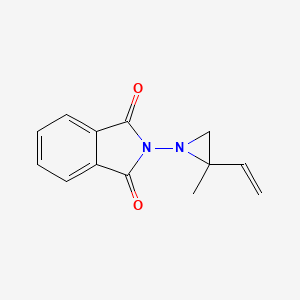

![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
